![molecular formula C18H27N5O4S B2522147 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034544-21-1](/img/structure/B2522147.png)

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

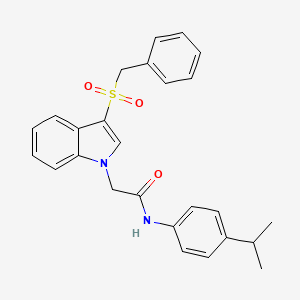

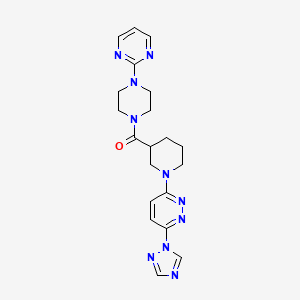

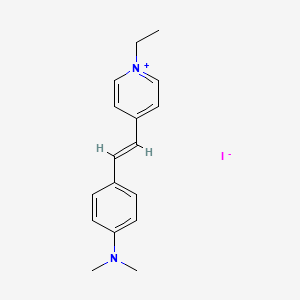

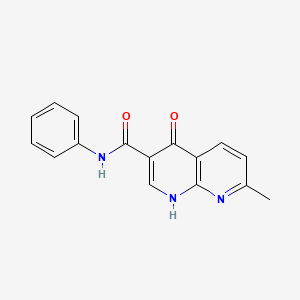

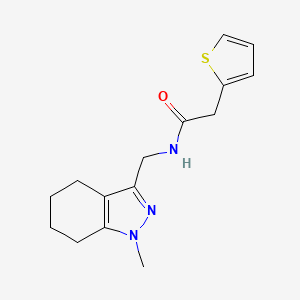

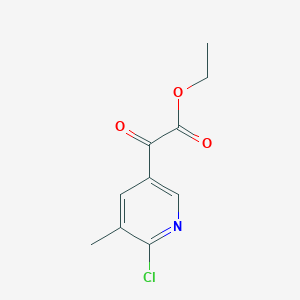

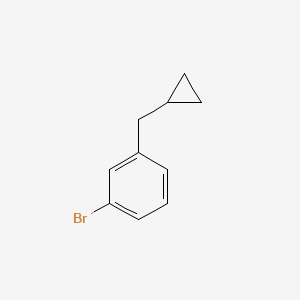

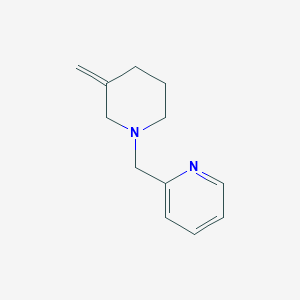

The compound "N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide" is a complex molecule that likely possesses a variety of biological activities due to its structural features. It contains several pharmacophoric elements such as the cyclopenta[c]pyrazole and imidazolidine moieties, which are common in drug design for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multiple steps, including the formation of pyrazole derivatives, as seen in the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives . The process typically requires careful selection of starting materials and reaction conditions to ensure the correct assembly of the molecule. The synthesis may involve intramolecular cyclization reactions, such as the Pauson-Khand reaction, to construct the bicyclic core .

Molecular Structure Analysis

The molecular structure of such compounds is usually elucidated using spectroscopic techniques like NMR and MS . These techniques allow for the determination of the connectivity of the atoms within the molecule and can help in confirming the presence of specific functional groups and the overall molecular framework.

Chemical Reactions Analysis

Compounds with pyrazole and imidazole rings can undergo a variety of chemical reactions. For instance, the cycloimidazole nucleoside formation and its subsequent cleavage reactions demonstrate the reactivity of imidazole derivatives . Additionally, the intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition is a reaction that can be used to construct polycyclic pyrazoline structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular geometry. For example, the presence of a methylsulfonyl group can affect the molecule's polarity and solubility . The steric arrangement of the bicyclic core can influence the compound's ability to interact with biological targets, as seen in the synthesis of fused bicyclic amino acids . The introduction of substituents like fluorine atoms can also modify the compound's properties, as observed in the case of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide .

Scientific Research Applications

Synthesis and Characterization

The compound N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex molecule with potential applications in scientific research. Studies have demonstrated innovative approaches to synthesizing and characterizing similar complex compounds. For instance, McLaughlin et al. (2016) explored the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, focusing on its analytical characterization through various spectroscopic and chromatographic techniques. This highlights the intricate process involved in understanding such complex molecules and lays a foundation for the synthesis of related compounds (McLaughlin et al., 2016).

Antimicrobial Applications

Derivatives of complex compounds like the one have been explored for their antimicrobial properties. Aytemir et al. (2003) synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives and evaluated their antimicrobial activities, discovering that certain derivatives exhibited higher antibacterial activity against various bacteria and fungi. Such findings are pivotal in understanding the antimicrobial potential of similarly structured compounds (Aytemir et al., 2003).

Potential Applications in Imaging and Diagnostic Studies

Research into similar complex molecules has also shown potential in imaging and diagnostic applications. Wang et al. (2018) focused on the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Such compounds could potentially be applied in medical diagnostics and imaging, paving the way for the development of novel imaging agents (Wang et al., 2018).

Applications in Agriculture

The chemical structure of the compound is akin to molecules that have been tested for agricultural applications. Ohno et al. (2010) synthesized novel 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives and discovered that certain derivatives exhibited high insecticidal activity. This suggests potential applications in developing new insecticidal agents, demonstrating the versatility of such compounds in various fields (Ohno et al., 2010).

properties

IUPAC Name |

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4S/c1-20-16-9-5-8-14(16)15(19-20)12-22(13-6-3-4-7-13)17(24)21-10-11-23(18(21)25)28(2,26)27/h13H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJSPUIQCNUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)N4CCN(C4=O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)